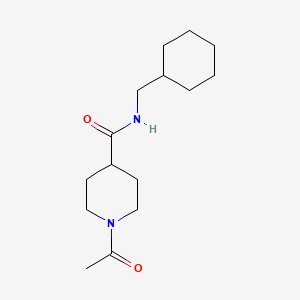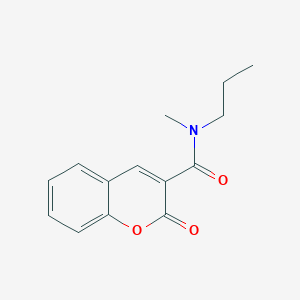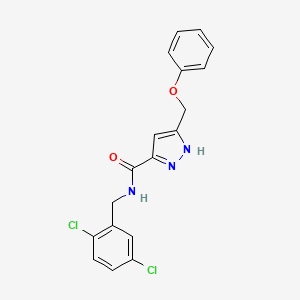![molecular formula C21H26N2O3 B5375394 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5375394.png)
1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It is a small molecule that has been widely used in scientific research to explore the mechanisms of opioid addiction and pain management.
作用机制
1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide acts as a competitive antagonist of the μ-opioid receptor. It binds to the receptor with high affinity and prevents the binding of endogenous opioid peptides, such as enkephalins and endorphins, as well as exogenous opioid drugs. This results in the inhibition of the downstream signaling pathways that are activated by the μ-opioid receptor, including the inhibition of adenylyl cyclase and the activation of potassium channels.
Biochemical and Physiological Effects:
The inhibition of the μ-opioid receptor by 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide has a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioid drugs, as well as the development of opioid tolerance and dependence. 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide has also been shown to modulate the release of dopamine in the brain, which is involved in the reward pathway and the development of addiction.
实验室实验的优点和局限性
One of the main advantages of 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide is its selectivity for the μ-opioid receptor. This allows researchers to study the specific effects of this receptor without interference from other opioid receptors. 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide is also a small molecule, which makes it easier to synthesize and manipulate in the laboratory. However, one limitation of 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are many future directions for the study of 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide. One area of research is the development of more selective and potent antagonists of the μ-opioid receptor. Another area is the exploration of the role of the μ-opioid receptor in the regulation of mood and emotion, as well as in the development of psychiatric disorders. 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide may also have potential therapeutic applications in the treatment of opioid addiction and pain management, although further research is needed to explore these possibilities.
Conclusion:
In conclusion, 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide is a selective antagonist of the μ-opioid receptor that has been widely used in scientific research to explore the mechanisms of opioid addiction and pain management. It has a number of biochemical and physiological effects, and its use has both advantages and limitations in laboratory experiments. There are many future directions for the study of 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide, and it may have potential therapeutic applications in the treatment of opioid addiction and pain management.
合成方法
1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide can be synthesized using a variety of methods. One of the most common methods is the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is then cleaved from the support and purified by high-performance liquid chromatography (HPLC).
科学研究应用
1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide has been widely used in scientific research to explore the mechanisms of opioid addiction and pain management. It has been shown to be a potent and selective antagonist of the μ-opioid receptor, which is the primary target of most clinically used opioid analgesics. 1-{3-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-4-piperidinecarboxamide has been used to study the role of the μ-opioid receptor in the development of opioid tolerance and dependence, as well as in the regulation of pain perception.
属性
IUPAC Name |
1-[3-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c22-19(24)17-8-13-23(14-9-17)20(25)18-6-4-5-16(15-18)7-12-21(26)10-2-1-3-11-21/h4-6,15,17,26H,1-3,8-11,13-14H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGYWHBFEBAVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC(=CC=C2)C(=O)N3CCC(CC3)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(3,5-dichlorobenzyl)pyrrolidin-3-yl]methyl}-N'-ethylurea](/img/structure/B5375348.png)


![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![5-chloro-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5375385.png)
![6-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375386.png)



![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(3-methylphenyl)piperidine](/img/structure/B5375420.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![2-({[(3,5-dimethylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5375430.png)